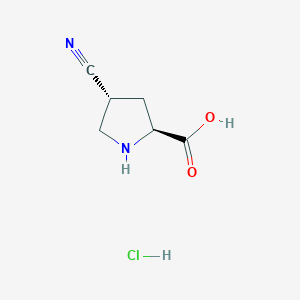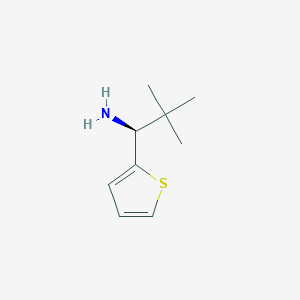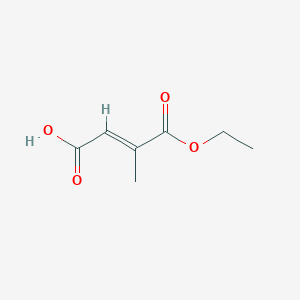
(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes an ethoxy group, a methyl group, and a keto group on a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with acetaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Catalysts such as sodium ethoxide or potassium tert-butoxide can be used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-methylbutanoic acid: Lacks the keto group, resulting in different reactivity and applications.
3-methyl-4-oxobut-2-enoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.
4-ethoxy-4-oxobut-2-enoic acid: Lacks the methyl group, influencing its steric properties and reactivity.
Uniqueness
(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid is unique due to the presence of both the ethoxy and keto groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h4H,3H2,1-2H3,(H,8,9)/b5-4+ |
InChI Key |
HWQBUJSWKVPMFY-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)O)/C |
Canonical SMILES |
CCOC(=O)C(=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


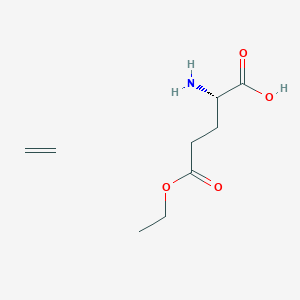
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)
![5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)
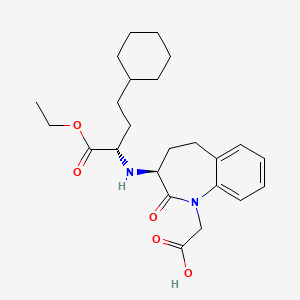
![4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12824011.png)


![2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12824024.png)
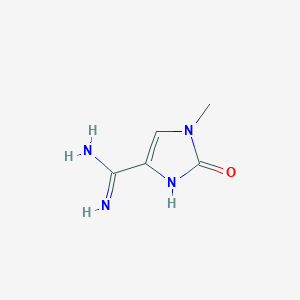

![1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)
